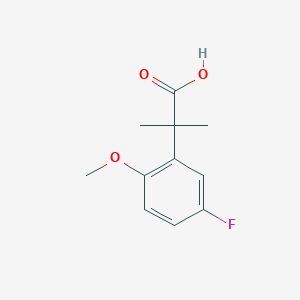

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13FO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14) |

InChI Key |

GGPMBXOASXEYQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

Formation of the Phenyl Ring : The synthesis begins with the formation of the phenyl ring. This can be achieved through various methods, such as the Suzuki-Miyaura cross-coupling reaction or the Friedel-Crafts acylation.

Introduction of Fluorine and Methoxy Groups : The fluorine atom is typically introduced via a nucleophilic aromatic substitution or through the use of fluorinating agents like Selectfluor. The methoxy group can be introduced using methanol in the presence of a base.

Formation of the Propanoic Acid Moiety : The propanoic acid backbone is formed through a series of reactions that may involve the use of Grignard reagents or other organometallic compounds to extend the carbon chain.

Final Oxidation : The final step often involves the oxidation of an intermediate to form the carboxylic acid group.

Catalysts and Conditions

- Catalysts : Palladium-based catalysts are commonly used for cross-coupling reactions, while Lewis acids like aluminum chloride can facilitate Friedel-Crafts reactions.

- Conditions : Reactions are typically performed under inert atmospheres at temperatures ranging from room temperature to elevated temperatures (up to 150°C), depending on the specific step.

Analysis of Preparation Methods

The choice of preparation method depends on factors such as the availability of starting materials, the desired yield, and the need for specific stereoisomers. For compounds like 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, where chirality is a concern, asymmetric synthesis techniques may be employed to achieve high enantiomeric purity.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | High yield, versatile | Requires palladium catalyst, can be expensive |

| Friedel-Crafts Acylation | Simple setup, cost-effective | Often requires harsh conditions, may produce side products |

| Asymmetric Synthesis | High enantiomeric purity | Complex setup, requires chiral catalysts or auxiliaries |

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

*Calculated based on C₁₁H₁₃FO₃.

Bezafibrate (2-[4-[2-(4-Chlorobenzamido)ethyl]phenoxy]-2-methylpropanoic Acid)

Bezafibrate incorporates a 4-chlorobenzamidoethylphenoxy group, making it a dual PPAR-α/γ agonist.

- Structural Impact : The extended side chain enhances PPAR-γ binding, enabling insulin-sensitizing effects absent in simpler analogs .

- Efficacy : Bezafibrate reduces triglycerides by ~43% and increases HDL by ~30%, outperforming clofibric acid .

- Metabolites: Its primary metabolite retains activity, contrasting with 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, whose fluorinated structure may resist hepatic oxidation .

Fenofibrate Metabolites (e.g., 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic Acid)

Fenofibrate metabolites feature hydroxylated or chlorinated benzyl groups.

- Structural Impact: Hydroxylation increases polarity, reducing membrane permeability compared to the non-hydroxylated, fluorinated target compound .

- Activity : These metabolites exhibit prolonged half-lives but require higher doses for efficacy due to reduced receptor affinity .

3-(5-Fluoro-2-methoxyphenyl)propanoic Acid

This analog lacks the 2-methyl branch on the propanoic acid chain.

- Physicochemical Properties : Lower lipophilicity (predicted LogP ~2.2) may limit tissue penetration compared to the branched target compound .

Pharmacological and Toxicological Considerations

- PPAR Selectivity : Fluorine and methoxy groups in the target compound may enhance PPAR-α/δ selectivity over PPAR-γ, minimizing adverse effects like weight gain associated with PPAR-γ activation .

- Metabolic Stability: Fluorine’s resistance to CYP450-mediated oxidation suggests a longer half-life than chlorinated or non-halogenated analogs .

- Toxicity: Limited data exist for the target compound, but related fibrates show hepatotoxicity risks. The methoxy group may mitigate oxidative stress compared to chlorinated derivatives .

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, also known as a derivative of a fibrate-type compound, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a fluorinated methoxyphenyl moiety attached to a methylpropanoic acid backbone. This unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

Biological Activity Overview

The biological activity of 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can be categorized into several key areas:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound exhibits anti-inflammatory properties. For instance, in an experiment involving RAW264.7 cells, the compound was tested for its ability to inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-induced inflammation models. At a concentration of 6.0 µM, it showed no cytotoxic effects while significantly reducing NO levels, indicating potential therapeutic applications in inflammatory diseases .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis pathways. This inhibition can lead to altered metabolic responses and has implications for drug-drug interactions in clinical settings.

- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. Studies have shown enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria, attributed to the compound's lipophilicity which facilitates membrane penetration .

Case Study 1: Anti-inflammatory Effects

In a controlled study using RAW264.7 macrophages, the compound was evaluated for its anti-inflammatory properties by measuring NO secretion levels. The results indicated a significant reduction in NO levels at specific concentrations without cytotoxic effects, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Enzyme Interaction

Research on similar compounds has revealed that they can modulate enzyme activities through competitive inhibition mechanisms. For example, studies on related fibrate-type compounds showed that they could influence lipid metabolism by interacting with PPAR (Peroxisome Proliferator-Activated Receptor) pathways, which are vital in regulating fatty acid storage and glucose metabolism .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the 5-fluoro-2-methoxyphenyl group. For example, a multi-step approach could start with 5-fluoro-2-methoxybenzaldehyde, followed by Grignard addition to form the tertiary alcohol, and subsequent oxidation to the carboxylic acid using Jones reagent or KMnO₄ under acidic conditions. Purity is enhanced via recrystallization in ethanol/water mixtures .

- Key Considerations : Monitor reaction temperature (e.g., 0–5°C for Grignard addition) and use anhydrous solvents to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity. Compare retention times with reference standards .

- NMR : ¹H NMR should show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and the methylpropanoic acid backbone (δ 1.4–1.6 ppm for CH₃ groups).

- HRMS : Confirm molecular mass (exact mass: 240.0903 for C₁₂H₁₃FO₃) using electrospray ionization (ESI) in negative mode .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology :

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 240 → 196 for quantification). Calibrate using deuterated internal standards to minimize matrix effects.

- UV-Vis Spectroscopy : Quantify at λ = 270 nm (ε ≈ 1500 L·mol⁻¹·cm⁻¹) in methanol, validated against a standard curve .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence the compound’s reactivity in radical addition reactions?

- Methodology : Substituents affect electron density and steric hindrance. For example, the electron-withdrawing fluoro group directs radical addition to the para position, while the methoxy group (electron-donating) stabilizes intermediates. Investigate using AIBN-initiated radical trapping experiments in benzene, followed by EPR spectroscopy to detect radical intermediates .

- Contradiction Note : Unlike non-fluorinated analogs, anomalous 1,6-addition products may form due to steric effects, as observed in nitrosoarene systems .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodology :

- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., di-fluorinated analogs or esterified intermediates). Reference standards for common impurities (e.g., 2-(4-chlorophenyl)-2-methylpropanoic acid) can aid identification .

- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) or employ preparative HPLC with a phenyl-hexyl stationary phase.

Q. How can computational modeling predict the compound’s metabolic stability or bioactivity?

- Methodology :

- DFT Calculations : Model the compound’s electronic structure (e.g., HOMO-LUMO gaps) to predict susceptibility to oxidative metabolism.

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities with fluorinated analogs to assess substituent effects .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.